methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate
Overview
Description
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate typically involves the esterification of (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate exerts its effects involves its interaction with various molecular targets. The chloro and methylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Methoxyphenethylamine: Another compound with a phenyl ring and functional groups that confer unique reactivity.
Uniqueness
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is unique due to the combination of its chloro, methylsulfanyl, and ester groups, which provide a distinct set of chemical properties and reactivity patterns not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H9ClO3S |
---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-methylsulfanylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClO3S/c1-14-10(13)9(12)6-3-4-8(15-2)7(11)5-6/h3-5H,1-2H3 |
InChI Key |
PELSFHJSMUTREV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)SC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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